An In-depth Technical Guide to the Chemical Properties and Structure of Glutaric Acid
An In-depth Technical Guide to the Chemical Properties and Structure of Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of glutaric acid. The information is intended to support research and development activities, particularly in the fields of metabolic disorders and drug development.
Core Chemical Properties
Glutaric acid, systematically named pentanedioic acid, is a five-carbon linear dicarboxylic acid.[1][2][3][4] It presents as colorless crystals or a white solid and is a naturally occurring metabolite in the human body.[2]
Identifiers and Formula
| Identifier | Value |
| IUPAC Name | pentanedioic acid |
| Other Names | 1,3-Propanedicarboxylic acid, n-Pyrotartaric acid |
| CAS Number | 110-94-1 |
| Chemical Formula | C₅H₈O₄ |
| SMILES | C(CC(=O)O)CC(=O)O |
| InChIKey | JFCQEDHGNNZCLN-UHFFFAOYSA-N |
Physicochemical Data
A summary of the key physicochemical properties of glutaric acid is presented below. These values are crucial for a range of applications, from designing chemical syntheses to understanding its behavior in biological systems.
| Property | Value |
| Molecular Weight | 132.11 g/mol |
| Melting Point | 95–98 °C |
| Boiling Point | 200 °C (at 20 mmHg); decomposes at 302-304 °C |
| Density | 1.429 g/cm³ |
| Water Solubility | >500 g/L at 20 °C |
| pKa₁ | 4.34 (at 25 °C) |
| pKa₂ | 5.22 (at 25 °C) |
Chemical Structure
Glutaric acid is an alpha,omega-dicarboxylic acid, characterized by a flexible five-carbon backbone with a carboxylic acid group at each terminus. This structure allows for the formation of hydrogen bonds, contributing to its high water solubility. The presence of two carboxyl groups also allows it to act as a building block for polymers like polyesters and polyamides.
While detailed crystallographic data for pure glutaric acid is extensive, a 2021 high-resolution X-ray investigation of caffeine-glutaric acid cocrystals provides insight into its intermolecular interactions. Spectroscopic data, including 1H NMR, 13C NMR, and IR, are available and used for its characterization.
Caption: 2D structure of Glutaric Acid.
Experimental Protocols
Synthesis of Glutaric Acid via Hydrolysis
A common laboratory preparation of glutaric acid involves the hydrolysis of trimethylene cyanide.
Materials:
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Trimethylene cyanide (1,3-dicyanopropane)
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Concentrated hydrochloric acid
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Diethyl ether
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Benzene
Procedure:
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A mixture of 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid is refluxed for approximately four hours in a 2-liter round-bottomed flask.
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The resulting solution is then evaporated to dryness, preferably under reduced pressure. The residue contains glutaric acid and ammonium chloride.
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The dry residue is extracted with approximately 300 cc of boiling diethyl ether. The ether extraction is repeated twice more with 100-cc portions.
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The combined ether extracts are evaporated to a volume of 150–200 cc, at which point crystallization begins.
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One liter of benzene is added, and the mixture is heated until all the glutaric acid dissolves.
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The solution is cooled in an ice-salt bath to induce crystallization. The crystals are collected by filtration.
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A second crop of crystals can be obtained by concentrating the filtrate. The total yield is typically in the range of 83–85%.
Determination of pKa via Potentiometric Titration
The dissociation constants (pKa) of dicarboxylic acids like glutaric acid can be determined by potentiometric titration.
Materials & Equipment:
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Glutaric acid
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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pH meter with a glass electrode and a reference electrode
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Burette
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Stirrer and stir bar
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Beakers
Procedure:
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Preparation: A known quantity of glutaric acid is accurately weighed and dissolved in a beaker with deionized water to create a solution of known concentration.
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Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode pair is immersed in the solution. The burette is filled with the standardized NaOH solution.
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Titration: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded along with the corresponding volume of titrant added.
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Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis). The curve for a dicarboxylic acid will show two equivalence points.
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Endpoint Determination: The equivalence points, where the moles of NaOH added equal the moles of the acidic protons, are identified from the points of inflection on the titration curve. A more accurate method is to plot the first derivative (ΔpH/ΔV) against the volume, where the peaks correspond to the equivalence points.
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pKa Calculation: The pKa values are determined from the half-equivalence points. pKa₁ is the pH at which half of the first carboxylic acid group has been neutralized, and pKa₂ is the pH at the midpoint between the first and second equivalence points.
Caption: Workflow for pKa determination.
Biological Significance and Signaling Pathways
Glutaric acid is an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. Its metabolism is a key part of normal human physiology.
Metabolic Pathway
The breakdown of lysine and tryptophan produces glutaryl-CoA, which is then converted to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).
Caption: Simplified metabolic pathway of Glutaric Acid.
Pathophysiology of Glutaric Aciduria Type 1
A deficiency in the GCDH enzyme, due to genetic mutations, leads to the inherited metabolic disorder Glutaric Aciduria Type 1 (GA-I). This deficiency causes the accumulation of glutaric acid and its derivatives, notably 3-hydroxyglutaric acid (3-OH-GA), in the brain and other tissues.
The accumulation of these metabolites is neurotoxic, leading to selective damage of neurons, particularly in the striatum. This damage can precipitate acute encephalopathic crises in infants, resulting in a severe dystonic-dyskinetic movement disorder.
Proposed Neurotoxic Signaling Pathway
The neurotoxicity in GA-I is believed to be mediated, at least in part, by an excitotoxic mechanism. Glutaric acid and, more potently, 3-hydroxyglutaric acid are structurally similar to the neurotransmitter glutamate. They can act as agonists at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. Overstimulation of these receptors leads to excessive calcium influx, triggering a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death.
Caption: Proposed neurotoxic pathway in Glutaric Aciduria Type 1.
